2-[(2-Methylbutanoyl)amino]benzoic acid
Overview
Description
2-[(2-Methylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the amino group is substituted with a 2-methylbutanoyl group
Mechanism of Action
Target of Action
It’s structurally similar to benzoic acid, which is known to bind to glycine in the liver .
Mode of Action
Benzoic acid, a structurally similar compound, is known to conjugate with glycine in the liver and get excreted as hippuric acid . This leads to a decrease in ammonia levels .
Biochemical Pathways
Based on the known action of benzoic acid, it can be inferred that it may affect the glycine conjugation pathway .
Result of Action
It’s structurally similar to benzoic acid, which is known to decrease ammonia levels .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution
Cellular Effects
Similar compounds, such as para-aminobenzoic acid (PABA), have been shown to influence cell function . PABA, for example, can absorb and break down UVB radiation, protecting cells from harmful radiation effects
Metabolic Pathways
Benzoic acid derivatives are known to participate in various metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylbutanoyl)amino]benzoic acid typically involves the acylation of anthranilic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Anthranilic acid + 2-methylbutanoyl chloride → this compound + HCl
The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction : Reduction reactions can convert the carbonyl group to an alcohol.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of alcohols.
- Substitution : Formation of substituted amides or esters.
Scientific Research Applications
2-[(2-Methylbutanoyl)amino]benzoic acid has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activity and interactions with enzymes.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Industry : Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds:
- 2-Aminobenzoic acid : Lacks the 2-methylbutanoyl group, resulting in different chemical and biological properties.
- 2-(2-Methylbutanoyl)benzoic acid : Similar structure but without the amino group, leading to different reactivity and applications.
Uniqueness: 2-[(2-Methylbutanoyl)amino]benzoic acid is unique due to the presence of both the 2-methylbutanoyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methylbutanoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSYONIZSNCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387998 | |
Record name | 2-[(2-methylbutanoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713493-20-0 | |
Record name | 2-[(2-methylbutanoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 713493-20-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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